molecular formula C9H12BrN3O B3112179 Cyclopropanecarboxylic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide CAS No. 1882636-80-7

Cyclopropanecarboxylic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide

Cat. No. B3112179
CAS RN: 1882636-80-7
M. Wt: 258.12 g/mol
InChI Key: DIFJKVJYYPAFPS-UHFFFAOYSA-N
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Description

The compound “Cyclopropanecarboxylic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide” is a complex organic molecule. It contains a cyclopropane ring, which is a three-membered carbon ring, attached to a carboxylic acid group. Additionally, it has an amide group attached to the carboxylic acid, and a pyrazole ring (a type of heterocyclic aromatic organic compound) attached to the ethyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The cyclopropane ring introduces strain into the molecule, while the carboxylic acid and amide groups would introduce polarity. The pyrazole ring is an aromatic compound, which could contribute to the stability of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar carboxylic acid and amide groups could make the compound soluble in polar solvents. The compound’s melting and boiling points, density, and other physical properties would depend on the specific arrangement of atoms and the intermolecular forces present .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. For example, if it’s intended to be a drug, the mechanism of action would depend on the specific biological target of the drug .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it’s handled and used. In general, care should be taken when handling any chemical compound to avoid exposure and potential harm .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

properties

IUPAC Name

N-[2-(4-bromopyrazol-1-yl)ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3O/c10-8-5-12-13(6-8)4-3-11-9(14)7-1-2-7/h5-7H,1-4H2,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFJKVJYYPAFPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCN2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropanecarboxylic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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